molecular formula C37H44N2O3 B15291837 tert-butyl N-[(2R,4R,5S)-5-(dibenzylamino)-4-hydroxy-1,6-diphenylhexan-2-yl]carbamate

tert-butyl N-[(2R,4R,5S)-5-(dibenzylamino)-4-hydroxy-1,6-diphenylhexan-2-yl]carbamate

Cat. No.: B15291837
M. Wt: 564.8 g/mol
InChI Key: FEAVBRDFTRUZPF-GVBYMILNSA-N
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Description

tert-Butyl N-[(2R,4R,5S)-5-(dibenzylamino)-4-hydroxy-1,6-diphenylhexan-2-yl]carbamate is a complex organic compound with significant applications in various fields of scientific research. This compound is characterized by its unique structure, which includes a tert-butyl carbamate group, a dibenzylamino group, and multiple phenyl groups. Its stereochemistry is defined by the (2R,4R,5S) configuration, which plays a crucial role in its chemical behavior and biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl N-[(2R,4R,5S)-5-(dibenzylamino)-4-hydroxy-1,6-diphenylhexan-2-yl]carbamate typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Core Structure: The core structure can be synthesized through a series of aldol condensations and reductions, leading to the formation of the hexan-2-yl backbone with the desired stereochemistry.

    Introduction of the Dibenzylamino Group: The dibenzylamino group can be introduced through nucleophilic substitution reactions, where a suitable dibenzylamine derivative reacts with an intermediate compound.

    Addition of the tert-Butyl Carbamate Group: The final step involves the protection of the amino group with a tert-butyl carbamate group, typically using tert-butyl chloroformate in the presence of a base such as triethylamine.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl N-[(2R,4R,5S)-5-(dibenzylamino)-4-hydroxy-1,6-diphenylhexan-2-yl]carbamate undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents such as pyridinium chlorochromate (PCC).

    Reduction: The carbonyl groups can be reduced to hydroxyl groups using reducing agents like sodium borohydride (NaBH4).

    Substitution: The dibenzylamino group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles under suitable conditions.

Common Reagents and Conditions

    Oxidizing Agents: Pyridinium chlorochromate (PCC), potassium permanganate (KMnO4).

    Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).

    Bases: Triethylamine, sodium hydroxide (NaOH).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group leads to the formation of a ketone, while reduction of a ketone results in the formation of a secondary alcohol.

Scientific Research Applications

tert-Butyl N-[(2R,4R,5S)-5-(dibenzylamino)-4-hydroxy-1,6-diphenylhexan-2-yl]carbamate has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules and as a reagent in various organic reactions.

    Biology: Studied for its potential biological activity, including its interactions with enzymes and receptors.

    Medicine: Investigated for its potential therapeutic applications, such as in the development of new drugs or as a pharmacological tool.

    Industry: Utilized in the production of specialty chemicals and materials, including polymers and advanced materials.

Mechanism of Action

The mechanism of action of tert-butyl N-[(2R,4R,5S)-5-(dibenzylamino)-4-hydroxy-1,6-diphenylhexan-2-yl]carbamate involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes, receptors, or signaling pathways, depending on its structure and the context of its use. The exact molecular targets and pathways involved can vary based on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    tert-Butyl carbamate: A simpler compound with a similar carbamate group but lacking the complex structure and stereochemistry.

    Dibenzylamine: Contains the dibenzylamino group but lacks the carbamate and hydroxyl groups.

    Phenylalanine derivatives: Share some structural similarities but differ in their specific functional groups and stereochemistry.

Uniqueness

tert-Butyl N-[(2R,4R,5S)-5-(dibenzylamino)-4-hydroxy-1,6-diphenylhexan-2-yl]carbamate is unique due to its complex structure, specific stereochemistry, and the presence of multiple functional groups

Properties

Molecular Formula

C37H44N2O3

Molecular Weight

564.8 g/mol

IUPAC Name

tert-butyl N-[(2R,4R,5S)-5-(dibenzylamino)-4-hydroxy-1,6-diphenylhexan-2-yl]carbamate

InChI

InChI=1S/C37H44N2O3/c1-37(2,3)42-36(41)38-33(24-29-16-8-4-9-17-29)26-35(40)34(25-30-18-10-5-11-19-30)39(27-31-20-12-6-13-21-31)28-32-22-14-7-15-23-32/h4-23,33-35,40H,24-28H2,1-3H3,(H,38,41)/t33-,34+,35-/m1/s1

InChI Key

FEAVBRDFTRUZPF-GVBYMILNSA-N

Isomeric SMILES

CC(C)(C)OC(=O)N[C@H](CC1=CC=CC=C1)C[C@H]([C@H](CC2=CC=CC=C2)N(CC3=CC=CC=C3)CC4=CC=CC=C4)O

Canonical SMILES

CC(C)(C)OC(=O)NC(CC1=CC=CC=C1)CC(C(CC2=CC=CC=C2)N(CC3=CC=CC=C3)CC4=CC=CC=C4)O

Origin of Product

United States

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